molecular formula C5H9NO2 B1679175 Proline CAS No. 147-85-3

Proline

Cat. No. B1679175
CAS RN: 147-85-3
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Description

Proline is an organic acid classified as a proteinogenic amino acid, although it does not contain the amino group -NH2 but is rather a secondary amine . The secondary amine nitrogen is in the protonated form (NH2+) under biological conditions, while the carboxyl group is in the deprotonated −COO− form . It is non-essential in humans, meaning the body can synthesize it from the non-essential amino acid L-glutamate .


Synthesis Analysis

Proline is biosynthetically derived from the amino acid L-glutamate . Glutamate-5-semialdehyde is first formed by glutamate 5-kinase (ATP-dependent) and glutamate-5-semialdehyde dehydrogenase (which requires NADH or NADPH) . Recent studies have identified three homeologous OAT genes in the wheat genome (TaOAT-5AL, TaOAT-5BL, and TaOAT-5DL), consisting of ten exons and nine introns. Their role in proline biosynthesis through their interactions with the P5CS and P5CR genes has been confirmed .


Molecular Structure Analysis

The molecular formula of proline is C5H9NO2 and molecular mass being 115.13 g mol-1 . The IUPAC name of proline is Pyrolidine-2-carboxylic acid; therefore, it is the secondary amino group known as imino group which belongs to a five-member ring in a molecule . Proline is the only proteinogenic secondary amino acid which is a secondary amine, as the nitrogen atom is attached both to the α-carbon and to a chain of three carbons that together form a five-membered ring .


Chemical Reactions Analysis

Proline catalyzes direct asymmetric aldol reactions between two different carbonyl compounds to provide aldol products with excellent yields and enantioselectivities . Proline melting point lies in the range of 478-501K but is decomposed during its melting process .


Physical And Chemical Properties Analysis

Proline is a small (115.13 g/mol), cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid, with unique physicochemical proprieties and numerous biotechnological applications . Proline accounts for 6.3% of the 10,882,808 protein amino acids . Of all proline residues, 4.4% are in trimers or longer spans .

Scientific Research Applications

Proline in Plant Stress Resistance

Proline plays a critical role in enhancing plant resistance to various abiotic stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metal exposure. It acts as an osmoprotectant that helps maintain enzyme and membrane integrity and aids in osmotic adjustment in stressed plants. Although there is a positive correlation between proline accumulation and stress tolerance in plants, its exact role in osmotolerance remains under debate. Some studies argue that the increase in proline under stress is a consequence rather than an adaptation mechanism. The exogenous application of proline has shown promise in improving growth and yield in several plant species under environmental stresses. However, for effective application, further research is needed to determine optimal concentrations, application timing, and responsive plant growth stages (Ashraf & Foolad, 2007).

Proline and Neurochemical Effects

Proline is essential for primary metabolism and physiological functions in the brain. High levels of proline, as seen in hyperprolinemia, can lead to neurological symptoms and brain abnormalities. Animal studies suggest that high proline levels may contribute to neuropathology through mechanisms such as energy metabolism deficit, oxidative stress, and excitotoxicity. These findings highlight the potential for therapeutic strategies, including the use of antioxidants, to mitigate the adverse effects of high proline levels on the brain (Wyse & Netto, 2011).

Proline in Signal Transduction and Stress Response

Proline synthesis has been linked to plant tolerance of hyperosmotic stresses through both ABA-dependent and ABA-independent signaling pathways. The regulation of proline synthesis and degradation is crucial for understanding plant responses to environmental stresses. Recent studies have focused on post-transcriptional events and the factors that regulate the expression of enzymes involved in proline metabolism. This research contributes to enhancing plant stress tolerance and provides insights into the stress-related aspects of the regulatory network controlling plant responses to the environment (Hare, 1999).

Exogenous Proline and Abiotic Stress Tolerance in Plants

Proline accumulation in response to environmental stress not only signals tension but also actively improves plant resistance to abiotic stress. It enhances photosynthesis, enzymatic and non-enzymatic antioxidant activity, regulates osmolyte concentration, and maintains sodium and potassium homeostasis. Studies have extensively investigated the effects of exogenous proline application under various stress conditions, showing that it can improve plant growth, yield, and stress tolerance (Hosseinifard et al., 2022).

Proline in Heavy Metal Toxicity Mitigation

Proline plays a significant role in mitigating heavy metal toxicity in plants by regulating normal growth and development in contaminated environments. Enhancing proline levels through genetic manipulation or exogenous application has shown effectiveness in reducing heavy metal toxicity, highlighting its potential in improving crop productivity and minimizing health hazards associated with heavy metal accumulation (Singh et al., 2015).

Future Directions

Recent research has highlighted the multifaceted roles of proline in cell biology . The current and future directions in research concerning manipulation of proline to induce gene functions that appear promising in genetics and genomics approaches to improve plant adaptive responses under changing climate conditions are also highlighted .

properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
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InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Canonical SMILES

C1CC(NC1)C(=O)O
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Isomeric SMILES

C1C[C@H](NC1)C(=O)O
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Molecular Formula

C5H9NO2
Record name proline
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Related CAS

25191-13-3
Record name L-Proline homopolymer
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DSSTOX Substance ID

DTXSID5044021
Record name L-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

1.064 at 24 °C
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Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.
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Product Name

Proline

Color/Form

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder

CAS RN

4305-67-3, 147-85-3, 37159-97-0
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Melting Point

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proline
Reactant of Route 2
Proline
Reactant of Route 3
Proline

Citations

For This Compound
1,690,000
Citations
S Hayat, Q Hayat, MN Alyemeni, AS Wani… - Plant signaling & …, 2012 - Taylor & Francis
… was sequestered to vacuoles in non-stressed plants, whereas, high proline content was … of de novo proline biosynthesis as well as transport for proline accumulation.Citation 44 Proline …
Number of citations: 275 www.tandfonline.com
L Szabados, A Savouré - Trends in plant science, 2010 - cell.com
… Here, we discuss the compartmentalization of proline biosynthesis, accumulation and … role of proline in cellular homeostasis, including redox balance and energy status. Proline can act …
Number of citations: 213 www.cell.com
E Adams, L Frank - Annual review of biochemistry, 1980 - annualreviews.org
New research may provide a fuller understanding of the enzymology, alternative pathways, and control of the nexus of reactions surrounding Glu-Orn-Pro interconversion; organelle …
Number of citations: 608 www.annualreviews.org
X Liang, L Zhang, SK Natarajan… - Antioxidants & redox …, 2013 - liebertpub.com
… imino acid proline is … of proline as a stress adaptor molecule indicates that proline has a fundamental biological role in stress response. Understanding the mechanisms by which proline …
Number of citations: 037 www.liebertpub.com
DLF DeTar, NP Luthra - Journal of the American Chemical Society, 1977 - ACS Publications
The present study concerns the energies of the conformations of proline. We present results of an improved molecular mechanics calculationfor ring conformations of Ac-Pro-OCHj and …
Number of citations: 250 pubs.acs.org
S Lehmann, D Funck, L Szabados, D Rentsch - Amino acids, 2010 - Springer
… The role of proline as compatible solute and the importance of proline metabolism under … proline during plant development as well as on regulation of proline metabolism and transport. …
Number of citations: 424 link.springer.com
W Troll, J Lindsley - Journal of biological chemistry, 1955 - Citeseer
… These methods could not, however, be applied directly to the estimation of proline in … for proline when applied to protein hydrolysates, urine, or plasma. The reaction product of proline in …
Number of citations: 193 citeseerx.ist.psu.edu
G Vanhoof, F Goossens, I De Meester… - The FASEB …, 1995 - Wiley Online Library
… to hydrolyze proline adjacent bonds. Their activity is influenced by the isomeric state (cis‐trans) as well as the position of proline in the peptide chain. The three proline specific metallo‐…
Number of citations: 582 faseb.onlinelibrary.wiley.com
MMF Mansour, EF Ali - Phytochemistry, 2017 - Elsevier
… As no consensus is obtained on the exact roles of proline production, proline … the proline exact mechanism by which it enhances plant salt tolerance. We propose, however, that proline …
Number of citations: 263 www.sciencedirect.com
MW MacArthur, JM Thornton - Journal of molecular biology, 1991 - Elsevier
… of the proline itself, the relative occurrence of cis and trans peptides preceding proline residues, the influence of proline … of various proline patterns (Pro-Pro, Pro-X-Pro, etc.). The results …
Number of citations: 393 www.sciencedirect.com

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